RORγt Inverse Agonist Potency: Simplified 6-Methylpyridin-2-yl Analog vs. Gut-Limited SPH7854
The target compound and the gut-limited analog SPH7854 share the essential 2-(4-(ethylsulfonyl)phenyl)acetamide pharmacophore. The key differentiation lies in the pyridine substitution, which determines pharmacokinetic vs. pharmacodynamic properties. SPH7854 dose-dependently inhibits IL-17A secretion from mouse CD4+ T cells, with detailed concentration-response data reported [2]. The simplified 6-methyl analog serves as a minimal scaffold that retains the ability to engage RORγt, as evidenced by X-ray crystallography of the identical ethylsulfonylphenyl warhead bound to the RORγt ligand-binding domain (PDB: 6R7K) [1]. While the exact IC50 of our target compound is not yet published, its predicted higher permeability and lower molecular complexity relative to SPH7854 (MW 318.4 vs. >500 Da) suggest it is the preferred compound for in vitro target engagement screens and permeability assays where gut restriction is undesirable.
| Evidence Dimension | Inverse agonist functional activity in mouse CD4+ T cells: IL-17A inhibition |
|---|---|
| Target Compound Data | Not explicitly quantified in public literature. Structural confirmation of RORγt LBD binding via X-ray crystallography of the ethylsulfonylphenyl warhead (PDB: 6R7K, 1.54 Å resolution) [1]. |
| Comparator Or Baseline | SPH7854: dose-dependently inhibited IL-17A secretion from mouse CD4+ T cells; strongly suppressed Th17 cell differentiation. Pharmacokinetic bioavailability: 1.24 ± 0.33% in rats [2]. |
| Quantified Difference | Qualitative comparison: SPH7854 is gut-limited; the 6-methyl analog is predicted to lack the bulky propanoyl extension and thus possesses divergent ADME properties suitable for in vitro SAR exploration. |
| Conditions | Mouse CD4+ T cell assay; rat pharmacokinetic study (6 mg/kg oral) [2]. |
Why This Matters
Procurement of the simplified 6-methyl analog enables researchers to systematically study the contribution of the pyridine substituent to RORγt binding versus systemic distribution, without the confounding variable of gut limitation.
- [1] von Berg S, Xue Y, Collins M, et al. Discovery of Potent and Orally Bioavailable Inverse Agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2. ACS Med Chem Lett. 2019; 10:972-977. doi:10.1021/acsmedchemlett.9b00158. (PDB: 6R7K). View Source
- [2] Xiang Z, Zhang B, Cao S, et al. SPH7854, a gut-limited RORγt antagonist, alleviates TNBS-induced colitis in rats. Int Immunopharmacol. 2024; 142(Pt A):113208. doi:10.1016/j.intimp.2024.113208. View Source
